

# Quantification of lycopene in human plasma using Lycopene-d6

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## Compound of Interest

Compound Name: Lycopene-d6

Cat. No.: B13712489

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Application Note: Absolute Quantification of Lycopene in Human Plasma via Isotope Dilution LC-APCI-MS/MS

## Executive Summary & Analytical Rationale

The accurate quantification of lycopene—a highly bioactive, non-provitamin A carotenoid—in human plasma is critical for nutritional epidemiology, pharmacokinetic profiling, and drug development. However, lycopene presents severe analytical challenges: it is highly lipophilic, lacks easily ionizable functional groups, is exquisitely sensitive to photo-oxidation, and exists in plasma as a complex mixture of all-trans and cis isomers.

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol. By coupling the shape-selectivity of a C30 stationary phase with the specificity of negative-ion Atmospheric Pressure Chemical Ionization (APCI) and utilizing **Lycopene-d6** as an internal standard, this method overcomes matrix effects, isobaric interferences, and analyte degradation[1].

## Mechanistic Insights: The Causality of Method Design

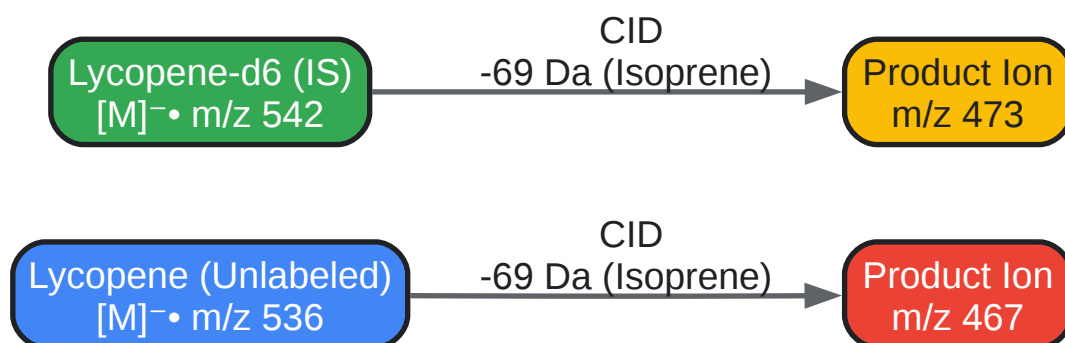
To ensure scientific integrity and assay reproducibility, every parameter in this protocol is designed with a specific mechanistic purpose:

- Isotope Dilution with **Lycopene-d6**: Human plasma is a complex matrix rich in lipids and proteins, leading to variable extraction recoveries and ion suppression in the MS source. **Lycopene-d6** (a stable isotope labeled at the central polyene chain) co-elutes with endogenous lycopene and experiences identical matrix effects. By measuring the area ratio of Lycopene to **Lycopene-d6**, the assay mathematically cancels out extraction losses and instrument drift[2].
- Shape Selectivity via C30 Chromatography: Standard C18 columns cannot resolve lycopene from its structural isomers. The polymeric C30 (triacontyl) stationary phase provides deep hydrophobic clefts. The linear, rigid all-trans-lycopene interacts more strongly with these clefts than the "bent" cis-isomers (e.g., 5-cis, 9-cis), allowing for baseline chromatographic separation[1][3].
- Negative Ion APCI Specificity: Carotenoids ionize poorly via Electrospray Ionization (ESI). APCI utilizes a corona discharge to facilitate charge transfer in the gas phase. In negative mode, lycopene forms a stable radical anion

at  $m/z$  536. Upon Collision-Induced Dissociation (CID), it undergoes a highly specific elimination of a terminal isoprene group (-69 Da) to yield  $m/z$  467. This transition is unique to lycopene and is not observed in isobaric

- or

-carotene, completely eliminating false positives[1][4].



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Fig 1: APCI-MS/MS negative ion fragmentation pathway for Lycopene and **Lycopene-d6**.

## Materials and Reagents

- Standards: all-trans-Lycopene (Analytical standard, purity >98%), **Lycopene-d6** (Internal Standard).
- Solvents (LC-MS Grade): Methanol (MeOH), Methyl tert-butyl ether (MTBE), Hexane, Dichloromethane (DCM), Water.
- Additives: Butylated hydroxytoluene (BHT) to prevent radical-mediated oxidation[5], Formic acid.
- Consumables: Amber glass vials and inserts (Critical: Lycopene degrades rapidly under ambient UV/fluorescent light).

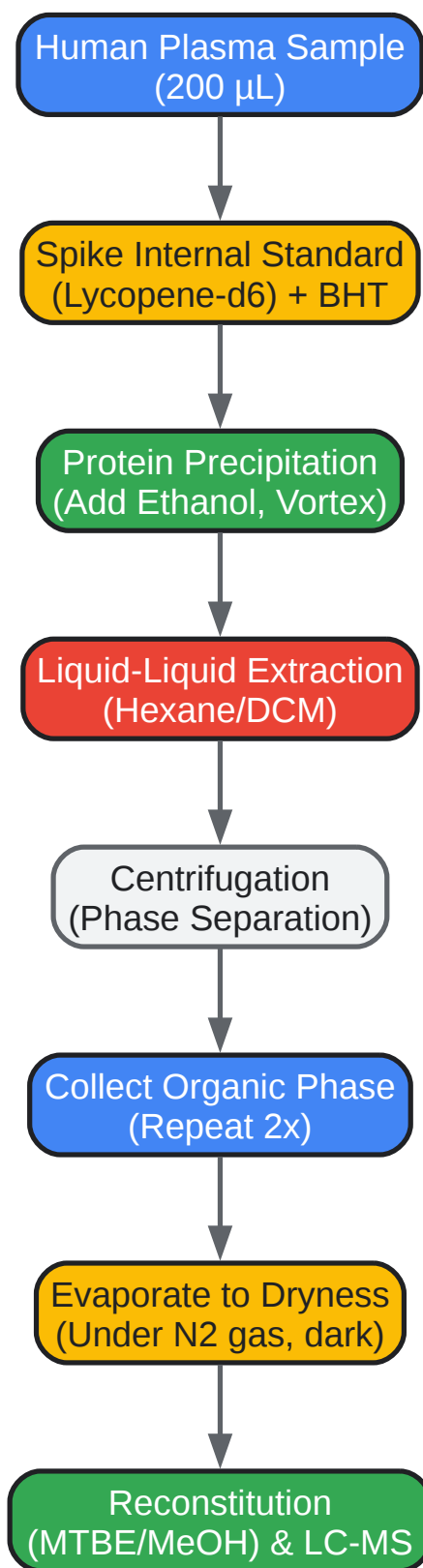
## Step-by-Step Experimental Protocol

### Sample Preparation (Liquid-Liquid Extraction)

Self-Validation Check: Always process a blank plasma sample and a blank spiked with **Lycopene-d6** alongside unknown samples to verify the absence of background interference and confirm IS response.

- Thawing: Thaw human plasma samples on ice under dim, amber lighting to prevent photo-isomerization.
- Aliquot & Spike: Transfer 200  $\mu\text{L}$  of plasma into a 2.0 mL amber microcentrifuge tube. Add 20  $\mu\text{L}$  of **Lycopene-d6** working solution (1.0  $\mu\text{g}/\text{mL}$  in MTBE). Vortex for 10 seconds.
- Protein Precipitation: Add 200  $\mu\text{L}$  of ice-cold Ethanol containing 0.1% (w/v) BHT. Vortex vigorously for 30 seconds to denature plasma lipoproteins and release bound carotenoids.
- Extraction: Add 1.0 mL of Hexane/DCM (5:1, v/v). Vortex continuously for 2 minutes to partition the lipophilic lycopene into the organic phase.
- Phase Separation: Centrifuge at  $10,000 \times g$  for 5 minutes at  $4^\circ\text{C}$ .

- Collection: Carefully transfer the upper organic layer to a clean amber glass tube using a glass Pasteur pipette (avoid plastics where lycopene can adsorb).
- Re-extraction: Add another 1.0 mL of Hexane/DCM to the remaining aqueous pellet, vortex, centrifuge, and combine the organic layers to maximize recovery[5].
- Drying: Evaporate the combined organic extracts to complete dryness under a gentle stream of ultra-pure Nitrogen gas at room temperature.
- Reconstitution: Reconstitute the dried residue in 100  $\mu$ L of MeOH/MTBE (1:1, v/v). Vortex for 1 minute, sonicate for 30 seconds, and transfer to an amber HPLC vial with a glass insert.



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Fig 2: Optimized liquid-liquid extraction workflow for lycopene from human plasma.

## LC-MS/MS Instrumental Conditions

- Analytical Column: YMC Carotenoid C30, 3  $\mu\text{m}$  particle size, 150  $\times$  3.0 mm (Maintain at 25°C to preserve isomer stability).
- Mobile Phase A: Methanol/Water (95:5, v/v) + 0.1% Formic acid.
- Mobile Phase B: MTBE + 0.1% Formic acid.
- Gradient Elution: 0-2 min: 10% B; 2-10 min: linear gradient to 70% B; 10-15 min: 90% B (column wash); 15-20 min: 10% B (re-equilibration). Flow rate: 0.4 mL/min.
- Injection Volume: 5  $\mu\text{L}$ .
- Ion Source: APCI in Negative Ion Mode.
- Source Parameters: Corona Discharge Current: -4.0  $\mu\text{A}$ ; Source Temperature: 400°C; Nebulizer Gas: 35 psi.

## Quantitative Data & Method Validation

The method provides excellent linearity and sensitivity, outperforming traditional Photo-Diode Array (PDA) detection by up to 36-fold[3].

Table 1: Multiple Reaction Monitoring (MRM) Transitions and Collision Parameters

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Declustering Potential (V)	Collision Energy (eV)
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| all-trans-Lycopene | 536.4

| 467.4 | -60 | -35 | | **Lycopene-d6** (IS) | 542.4

| 473.4 | -60 | -35 |

Table 2: Summary of Method Validation Parameters

Parameter	Value / Range	Scientific Implication
Limit of Detection (LOD)	11.2 fmol on-column	Allows detection of trace lycopene depletion in clinical cohorts[1].
Limit of Quantitation (LOQ)	22.8 fmol on-column	Ensures robust baseline quantification[1].
Linear Dynamic Range	5 – 500 pmol	Covers the physiological spectrum of human plasma concentrations.
Extraction Recovery	88% – 94%	Double extraction with Hexane/DCM effectively liberates bound analytes.
Inter-assay Precision (CV%)	< 8.5%	High reproducibility driven by Lycopene-d6 normalization.

| Autosampler Stability | ~16 hours at 4°C | Samples must be analyzed promptly; lycopene degrades even in dark, cold conditions[1]. |

## Troubleshooting & Best Practices

- **Peak Tailing or Broadening:** Highly lipophilic compounds like lycopene can precipitate if the injection solvent is too polar. Ensure the reconstitution solvent contains at least 50% MTBE.
- **Isomerization Artifacts:** If the ratio of cis to trans isomers artificially increases over a batch run, check the autosampler temperature (must be 4°C) and ensure BHT was added during extraction. Saponification of plasma samples should be strictly avoided, as it actively causes lycopene degradation and isomerization[1].
- **Loss of Sensitivity:** APCI corona needles degrade over time and accumulate carbon deposits from lipophilic matrices. Clean the corona needle daily and monitor the baseline noise.

## References

- Quantitative analysis of lycopene isomers in human plasma using high-performance liquid chromatography-tandem mass spectrometry Source: PubMed (National Institutes of Health) URL:[[Link](#)]
- Quantitative Food Compounds Enable Dietary Ontology Referencing across 500 Foods and Human Plasma Source: Analytical Chemistry (ACS Publications) URL:[[Link](#)]
- Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters,  $\alpha$ -tocopherol and phylloquinone in chylomicron-rich fractions of human plasma Source: PMC (National Institutes of Health) URL:[[Link](#)]
- Quantitative Analysis of Carotenoids in Human Plasma Source: University of Groningen (rug.nl) URL:[[Link](#)]

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